5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
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Overview
Description
5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxycarbonyl group, a trifluoropropyl group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoropropylating agent.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor or through a direct carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can yield alcohols or aldehydes, and substitution can yield various substituted pyrazole derivatives.
Scientific Research Applications
5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: Pyrazole derivatives are used in the development of herbicides, fungicides, and insecticides.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
- 5-Acetoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
- 5-Propoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Uniqueness
5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and biological activity. The trifluoropropyl group imparts unique electronic properties, making the compound more resistant to metabolic degradation and enhancing its potential as a drug candidate.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c1-2-19-9(18)6-5-7(8(16)17)15(14-6)4-3-10(11,12)13/h5H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQKFSVYAUREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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